molecular formula C17H15N3O B5696414 N-(1-benzyl-1H-pyrazol-5-yl)benzamide

N-(1-benzyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B5696414
M. Wt: 277.32 g/mol
InChI Key: DYIXLYXMSJJUJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-benzyl-1H-pyrazol-5-yl)benzamide can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzyl-1H-pyrazole-5-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dichloromethane at room temperature. Another method involves the use of aminopyrazoles, which are treated with substituted benzoyl chlorides in dichloromethane to yield the desired benzamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde derivatives, while reduction of the benzamide group can produce amine derivatives .

Properties

IUPAC Name

N-(2-benzylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(15-9-5-2-6-10-15)19-16-11-12-18-20(16)13-14-7-3-1-4-8-14/h1-12H,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIXLYXMSJJUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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